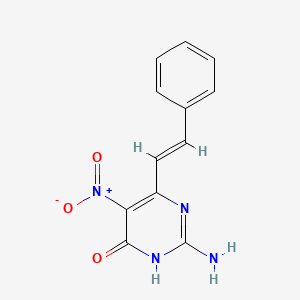

2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol

Description

Significance of Pyrimidine (B1678525) and Pyrimidinol Scaffolds in Contemporary Chemical Research

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, primarily due to its presence in the nucleobases uracil, thymine, and cytosine, which are fundamental components of DNA and RNA. mdpi.comjacsdirectory.com This biological prevalence has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry, with a vast number of synthetic analogues developed and investigated for their therapeutic potential. ingentaconnect.comnih.gov

Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govresearchgate.netnih.gov The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. mdpi.com The pyrimidinol tautomer, specifically the 4-pyrimidinol form, is of particular interest as it can engage in hydrogen bonding interactions, a key feature in molecular recognition and binding to biological targets.

The Role of Nitro-Substituted Heterocycles in Organic Synthesis and Reactivity Studies

The introduction of a nitro group onto a heterocyclic ring, as seen in 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol, has profound implications for the molecule's reactivity and potential applications. The nitro group is a strong electron-withdrawing group, which can significantly influence the electron density distribution within the pyrimidine ring. nih.gov This electronic perturbation can activate the ring for certain reactions and influence the acidity of the pyrimidinol hydroxyl group and the basicity of the amino group.

In organic synthesis, nitro compounds are versatile intermediates. researchgate.netfrontiersin.org The nitro group can be reduced to an amino group, providing a handle for further functionalization. researchgate.net It can also participate in various carbon-carbon bond-forming reactions. frontiersin.org Furthermore, the presence of a nitro group is often associated with specific biological activities, and many nitro-containing compounds have been investigated as antimicrobial and anticancer agents. nih.gov

Phenylvinyl Moieties in Chromophore Design and Conjugated Systems

The phenylvinyl group, also known as a styryl group, introduces a conjugated π-system into the molecule. This extension of conjugation is a key feature in the design of chromophores, which are molecules that absorb and emit light. rsc.orgnih.gov The interaction of the phenylvinyl moiety with the pyrimidine ring can lead to interesting photophysical properties, such as fluorescence.

Overview of Relevant Pyrimidinol Derivatives and Their Research Trajectories

The research landscape of pyrimidinol derivatives is rich and varied. A significant body of work has focused on their synthesis and biological evaluation. For instance, various substituted 2-aminopyrimidin-4-ol derivatives have been synthesized and tested for their inhibitory activity against a range of kinases, which are important targets in cancer therapy. nus.edu.sg

Furthermore, the fusion of other heterocyclic rings to the pyrimidine scaffold has led to the development of potent biological agents. nih.gov The synthesis of thieno[2,3-d]pyrimidines, for example, has yielded dual inhibitors of thymidylate synthase and dihydrofolate reductase, which are crucial enzymes in nucleotide metabolism. nih.gov These examples highlight the ongoing interest in exploring the chemical space around the pyrimidine core to discover new molecules with valuable properties.

Scope and Objectives of Focused Academic Inquiry into this compound

A focused academic inquiry into this compound would aim to address several key objectives:

Development of efficient and scalable synthetic routes: Establishing a reliable method for the synthesis of the target compound is the first critical step. This would likely involve the exploration of multicomponent reactions or sequential functionalization of a pre-formed pyrimidine ring.

Thorough physicochemical and structural characterization: A comprehensive understanding of the molecule's properties requires detailed analysis using techniques such as NMR, mass spectrometry, and X-ray crystallography.

Investigation of its photophysical properties: The presence of the phenylvinyl chromophore suggests that the compound may exhibit interesting absorption and emission characteristics, which warrant investigation.

Exploration of its reactivity: Understanding how the different functional groups in the molecule interact and react is essential for its potential application as a synthetic building block.

Preliminary biological evaluation: Based on the known activities of related compounds, an initial screening of its biological properties, for example, as an antimicrobial or anticancer agent, would be a logical step.

The following table provides a summary of the key structural motifs and their significance in the context of this compound.

| Structural Motif | Significance in Chemical Research |

| Pyrimidine Scaffold | Privileged structure in medicinal chemistry, core of nucleobases. ingentaconnect.comnih.gov |

| 4-Pyrimidinol | Tautomeric form capable of hydrogen bonding, important for molecular recognition. |

| Amino Group | Can act as a hydrogen bond donor and a site for further functionalization. |

| Nitro Group | Strong electron-withdrawing group, versatile synthetic handle, potential for biological activity. nih.govresearchgate.net |

| Phenylvinyl Moiety | Extended conjugated system, chromophoric properties, tunable electronic features. rsc.orgnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-nitro-4-[(E)-2-phenylethenyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O3/c13-12-14-9(10(16(18)19)11(17)15-12)7-6-8-4-2-1-3-5-8/h1-7H,(H3,13,14,15,17)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERJTQNAXXAOST-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C(C(=O)NC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol

Retrosynthetic Analysis and Strategic Disconnections for the 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, readily available starting materials. For this compound, the primary disconnections are made across the bonds formed during the pyrimidine (B1678525) ring construction.

The most common and effective strategy for pyrimidine synthesis involves the condensation of a three-carbon dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component. bu.edu.eg This leads to two key strategic disconnections:

Disconnection of the Pyrimidine Core: The pyrimidine ring can be disconnected into two primary synthons: a guanidine (B92328) moiety, which provides the N1, C2, and N3 atoms along with the 2-amino group, and a β-dicarbonyl compound or its synthetic equivalent, which supplies the C4, C5, and C6 atoms of the ring.

Disconnection of Substituents:

The 5-nitro group is an electron-withdrawing group that is typically introduced via electrophilic nitration on the pre-formed, electron-rich pyrimidine ring. The amino and hydroxyl groups at positions 2 and 4, respectively, act as activating groups, directing the nitration to the C5 position.

The 6-(2-phenylvinyl) group is best incorporated into the β-dicarbonyl precursor before the cyclization step. This avoids potential complications and side reactions that could occur if attempting to form the vinyl group on the assembled pyrimidine ring.

This analysis suggests a convergent synthetic pathway where the key building blocks are prepared separately and then combined in a cyclocondensation reaction, followed by a final functionalization step (nitration) to yield the target molecule.

Precursor Synthesis and Rational Design of Key Building Blocks

Based on the retrosynthetic strategy, the rational design and synthesis of two key precursors are required: guanidine and a substituted β-ketoester containing the phenylvinyl moiety.

Guanidine: Guanidine hydrochloride or guanidine carbonate are commercially available, stable salts that serve as the N-C-N fragment. In the cyclization reaction, a base is used to liberate the free guanidine to act as the nucleophile.

β-Ketoester Precursor: The crucial three-carbon component is a β-ketoester of the general structure R-CO-CH₂-COOR'. For the target molecule, this precursor must contain the (2-phenylvinyl) group. A suitable building block would be ethyl 5-phenyl-3-oxopent-4-enoate . The synthesis of this precursor can be envisioned through several classical organic reactions, such as a Claisen condensation between ethyl acetate and ethyl cinnamate, or an acylation of a suitable enolate. The design of this precursor is critical as its structure directly determines the substitution pattern at positions 4 and 6 of the final pyrimidine ring.

The table below summarizes the key building blocks for the synthesis.

Table 1: Key Precursors and Their Role in the Synthesis

| Precursor | Structure | Role in Synthesis |

|---|---|---|

| Guanidine | H₂N-C(=NH)-NH₂ | Provides the N1-C2(NH₂)-N3 fragment of the pyrimidine ring. |

Cyclization Reactions and Ring-Forming Strategies for the Pyrimidinol Core

The construction of the central pyrimidinol ring is the cornerstone of the synthesis, achieved through the cyclocondensation of the designed precursors.

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex heterocyclic structures from simple starting materials in a single step, minimizing waste and improving operational simplicity. nih.govmdpi.com The synthesis of the 2-amino-4-pyrimidinol core can be readily achieved by reacting the β-ketoester (ethyl 5-phenyl-3-oxopent-4-enoate) with guanidine. researchgate.net

This reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol. The mechanism involves:

Initial nucleophilic attack of the guanidine on the more electrophilic ketone carbonyl of the β-ketoester.

Subsequent intramolecular cyclization via attack of a second nitrogen atom of the guanidine on the ester carbonyl.

Dehydration and tautomerization to form the stable, aromatic 2-amino-4-pyrimidinol ring system.

Such three-component reactions are well-documented for their utility in generating diverse libraries of substituted pyrimidines. acs.orgnih.gov

Table 2: Representative Conditions for One-Pot Pyrimidine Synthesis

| Components | Catalyst/Base | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Aldehyde, β-ketoester, Urea/Guanidine | Acid or Base (e.g., HCl, Et₃N) | Ethanol, DMF | Reflux | Dihydropyrimidinones/Pyrimidinones | researchgate.net |

| (Hetero)aryl halide, Propargyl alcohol, Amidinium salt | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | Reflux | 2,4,6-Tri(hetero)aryl-substituted pyrimidines | acs.org |

When an unsymmetrical β-dicarbonyl compound reacts with guanidine, two potential regioisomers can be formed. Regioselectivity is crucial for ensuring the formation of the desired 4-pyrimidinol isomer over the 6-pyrimidinol alternative. researchgate.net

In the case of ethyl 5-phenyl-3-oxopent-4-enoate, the two carbonyl groups (the ketone and the ester) have distinct electrophilicity. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. The initial nucleophilic attack by guanidine will preferentially occur at the ketone position. The subsequent intramolecular cyclization then proceeds via attack on the ester carbonyl, leading specifically to the formation of the 6-(2-phenylvinyl)-4-pyrimidinol product. This inherent difference in reactivity provides a strong directing effect, ensuring a highly regioselective annulation. ias.ac.in Controlling the reaction conditions, such as temperature and the choice of base, can further enhance this selectivity. rsc.orgnih.gov

Directed Functionalization and Regioselective Introduction of Substituents

With the core pyrimidine scaffold assembled, the final step is the introduction of the nitro group at the C5 position.

The pyrimidine ring itself is electron-deficient and generally resistant to electrophilic aromatic substitution. However, the presence of strong electron-donating groups, such as the 2-amino and 4-hydroxyl (pyrimidinol) groups, sufficiently activates the ring for electrophilic attack. These groups preferentially direct incoming electrophiles to the C5 position, which is ortho and para to the activating substituents.

The nitration of the 2-amino-6-(2-phenylvinyl)-4-pyrimidinol intermediate is typically achieved using a strong nitrating agent. nih.gov A common and effective method involves a mixture of concentrated nitric acid and concentrated sulfuric acid (H₂SO₄/HNO₃). guidechem.com The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the pyrimidine ring.

The reaction must be performed under controlled temperature conditions (e.g., cooling in an ice bath) to prevent over-nitration or degradation of the starting material. chemicalbook.com

Table 3: Conditions for Nitration of Pyrimidine and Related Heterocycles

| Substrate | Nitrating Agent | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Substituted pyrimidine-4,6-diones | H₂SO₄/HNO₃ | Not specified | 5,5-gem-dinitropyrimidine-4,6-diones | nih.gov |

| 2-Aminopyridine | Concentrated H₂SO₄ / Fuming HNO₃ | <10 °C, 12 hours | 2-Amino-5-nitropyridine | chemicalbook.com |

The introduction of the 5-nitro group serves not only to complete the synthesis of the target molecule but also provides a synthetically useful handle. The nitro group can be readily reduced to an amino group, which can then be further modified, allowing for the synthesis of a wide array of derivatives from a common intermediate.

Stereoselective Installation of the 6-(2-phenylvinyl) Moiety

The stereochemical outcome of this condensation, yielding either the (E) (trans) or (Z) (cis) isomer, is highly dependent on the reaction conditions. Generally, the (E)-isomer is the thermodynamically more stable and favored product due to reduced steric hindrance. dergipark.org.tr

Key Factors Influencing Stereoselectivity:

Catalyst: The choice of catalyst is crucial. Weakly basic amines, such as piperidine, are commonly used and typically favor the formation of the (E)-isomer. wikipedia.org

Solvent: The polarity and nature of the solvent can influence the transition state of the reaction, thereby affecting the isomeric ratio.

Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the formation of the more stable (E)-isomer.

A typical procedure involves the condensation of 2-amino-6-methyl-5-nitro-4-pyrimidinol with benzaldehyde in the presence of a catalytic amount of piperidine in a suitable solvent like ethanol. wikipedia.org The reaction proceeds through a nucleophilic addition followed by elimination of a water molecule to form the styryl double bond. While this method often yields the (E)-isomer as the major product, achieving high stereoselectivity may require careful optimization of the reaction parameters.

Table 1: Conditions for Knoevenagel Condensation and Predominant Isomer

| Catalyst | Solvent | Predominant Isomer | Rationale |

|---|---|---|---|

| Piperidine | Ethanol | (E)-isomer | Favors thermodynamic product via reversible reaction pathway. wikipedia.org |

| Pyridine | N/A | (E)-isomer | Often used in the Doebner modification, promoting decarboxylation alongside condensation. organic-chemistry.org |

Post-Synthetic Modifications and Derivatization Strategies for this compound

The structure of this compound presents multiple reactive sites, making it a versatile scaffold for the synthesis of a diverse range of derivatives.

The 2-amino group is a key nucleophilic center on the pyrimidine ring, allowing for a variety of chemical modifications. nih.govresearchgate.net

Acylation: Reaction with acyl chlorides or anhydrides can introduce various acyl groups, potentially altering the compound's lipophilicity and biological activity.

Sulfonylation: Treatment with sulfonyl chlorides yields the corresponding sulfonamides.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Sonogashira and Suzuki reactions, can be employed to introduce alkynyl and aryl/heteroaryl substituents, respectively, by first converting the amino group to a suitable leaving group like iodine. nih.gov

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various nucleophilic substitutions to introduce functionalities like halogens, cyano, or hydroxyl groups.

The electron-withdrawing 5-nitro group significantly influences the chemical reactivity of the pyrimidine ring and is a prime target for modification. mdpi.com

Reduction to an Amino Group: The nitro group can be selectively reduced to a primary amine using a variety of reagents. wikipedia.org Common methods include catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or chemical reduction with metals in acidic media (e.g., SnCl₂, Fe/HCl, Zn/AcOH). commonorganicchemistry.comresearchgate.net This transformation provides a new site for the reactions described in section 2.5.1.

Further Derivatization: The resulting 5-amino group can undergo acylation, alkylation, or be used as a handle for the construction of fused heterocyclic systems.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Key Features |

|---|---|---|

| H₂/Pd-C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient but may also reduce other functional groups like the phenylvinyl double bond. commonorganicchemistry.com |

| SnCl₂ | Acidic medium (e.g., HCl) | Offers good chemoselectivity for the nitro group. commonorganicchemistry.com |

| Fe | Acidic medium (e.g., Acetic Acid) | A mild and often selective method. researchgate.net |

| Zn | Acidic medium (e.g., Acetic Acid) | Provides a mild method for reduction. commonorganicchemistry.com |

The 4-pyrimidinol exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form. google.comnih.gov The hydroxyl group can be targeted for derivatization, although reactions may occur on the nitrogen atom of the pyrimidinone tautomer.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. The regioselectivity of these reactions (O- versus N-alkylation/acylation) is dependent on the specific reagents and reaction conditions employed.

Conversion to Halopyrimidines: The hydroxyl group can be converted to a chloro or bromo substituent using reagents like POCl₃ or PBr₃. These halopyrimidines are versatile intermediates for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups.

The exocyclic double bond of the 6-(2-phenylvinyl) group is susceptible to various addition reactions.

Hydrogenation: The double bond can be selectively reduced to a single bond via catalytic hydrogenation, yielding the 6-(2-phenylethyl) derivative. umich.edu This modification increases the conformational flexibility of the side chain.

Cycloaddition Reactions: The double bond can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides, leading to the formation of spiro-pyrrolidine derivatives fused to the pyrimidine ring. mdpi.comresearchgate.net

Oxidation: Oxidative cleavage of the double bond, for instance through ozonolysis, can be used to introduce a carbonyl group at the 6-position of the pyrimidine ring, which can then be further functionalized.

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this Pyrimidinol Derivative

The application of green chemistry principles aims to make the synthesis of pyrimidine derivatives more environmentally benign and efficient. rasayanjournal.co.inkuey.net Traditional methods often rely on hazardous solvents and toxic reagents, but greener alternatives are being increasingly developed. rasayanjournal.co.in

Key Green Chemistry Strategies:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts. nih.govkuey.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. rasayanjournal.co.innih.gov

Use of Green Solvents: Replacing conventional volatile organic compounds with more environmentally friendly solvents like water or ethanol can greatly reduce the environmental impact of the synthesis. kuey.net Catalyst-free Knoevenagel condensations in water have been reported, offering a significantly greener approach. rsc.org

Catalyst-Free and Solvent-Free Reactions: In some cases, reactions can be carried out under solvent-free conditions, which minimizes waste and simplifies product purification. kuey.netresearchgate.net For instance, some syntheses of 2-aminopyrimidine (B69317) derivatives have been achieved by simply heating the reactants together without any solvent or catalyst. nih.gov

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Pyrimidinol Synthesis |

|---|---|

| Safer Solvents and Auxiliaries | Utilizing water or ethanol in place of hazardous organic solvents. kuey.net |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted methods to reduce energy consumption and reaction times. nih.gov |

| Catalysis | Using reusable heterogeneous catalysts to minimize waste. kuey.netresearchgate.net |

| Less Hazardous Chemical Syntheses | Developing solvent-free and catalyst-free reaction conditions. researchgate.net |

Detailed Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature

A comprehensive search of scientific databases and literature has revealed a lack of specific experimental data for the chemical compound this compound. Despite targeted searches for its spectroscopic and structural properties, detailed research findings necessary to construct an in-depth scientific article as requested are not publicly available.

The inquiry sought to populate a detailed article outline covering advanced analytical techniques for the elucidation of this specific molecule. The required sections included High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Advanced Mass Spectrometry. These sections were to be populated with specific data points, including:

¹H and ¹³C NMR chemical shifts and coupling constants.

Analysis from 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY.

Details on crystal packing, supramolecular assembly, hydrogen bonding networks, and π-π stacking interactions from X-ray crystallography.

Mass spectrometry fragmentation pathways and isotopic fingerprinting.

While general principles of these analytical techniques and data for structurally related, but distinct, compounds—such as other nitropyrimidine derivatives—are available, no published research could be found that specifically details this information for this compound.

Without access to peer-reviewed studies or database entries containing the primary experimental data for this exact compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the specific requirements of the request. The creation of such an article would necessitate access to proprietary research data or the undertaking of new laboratory analysis of the compound .

Therefore, the detailed characterization and elucidation of this compound remains an area for future research.

Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Fingerprinting

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structural Features

Tandem mass spectrometry (MS/MS) provides a powerful tool for the structural elucidation of complex molecules like 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol by allowing for the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique offers valuable information about the connectivity of atoms and the presence of specific functional groups within the molecule.

In a typical MS/MS experiment, the parent molecule is first ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]⁺. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), leading to the formation of various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely involve the loss of the nitro group (NO₂), cleavage of the phenylvinyl side chain, and fragmentation of the pyrimidinol ring itself. The analysis of these fragments helps in confirming the molecular structure. For instance, the observation of a neutral loss of 46 Da would be indicative of the nitro group. Similarly, cleavage of the C-C bond in the vinyl linker could lead to fragments corresponding to the phenyl group and the pyrimidinol core.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Neutral Loss (Da) |

| [M+H]⁺ | Loss of NO₂ | [M+H - NO₂]⁺ | 46 |

| [M+H]⁺ | Loss of C₆H₅ | [M+H - C₆H₅]⁺ | 77 |

| [M+H]⁺ | Cleavage of the vinyl bond | [C₈H₇]⁺ (styrene) | - |

| [M+H]⁺ | Fragmentation of pyrimidinol ring | Various smaller fragments | - |

Note: The exact m/z values would depend on the elemental composition of the fragments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Signatures and Molecular Vibrational Modes

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. These techniques are complementary and provide a detailed fingerprint of the molecule's structure.

FTIR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, key expected absorption bands would include the N-H stretching vibrations of the amino group, the asymmetric and symmetric stretching of the nitro group, C=C and C=N stretching from the pyrimidinol and phenyl rings, and C-H stretching and bending modes.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to FTIR. For the target molecule, Raman spectroscopy would be effective in identifying the C=C stretching of the phenylvinyl group and the breathing modes of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amino (-NH₂) | N-H Stretch | 3400-3200 | 3400-3200 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1560-1520 | 1560-1520 |

| Symmetric N-O Stretch | 1360-1320 | 1360-1320 | |

| Phenyl & Pyrimidinol | C-H Stretch | 3100-3000 | 3100-3000 |

| C=C and C=N Stretch | 1650-1450 | 1650-1450 | |

| Phenylvinyl | C=C Stretch | 1640-1600 | 1640-1600 |

| Pyrimidinol | O-H Stretch | 3600-3200 (broad) | - |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions and Photophysical Behavior

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to study the electronic transitions within a molecule and its subsequent photophysical behavior. These techniques provide insights into the electronic structure and the nature of the excited states.

UV-Vis Absorption Spectroscopy of this compound is expected to show absorption bands in the ultraviolet and visible regions. These absorptions arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The extensive conjugation in the molecule, involving the phenyl ring, the vinyl linker, and the pyrimidinol ring, is expected to give rise to intense π → π* transitions. The presence of the amino and nitro groups, which act as electron-donating and electron-withdrawing groups respectively, can lead to intramolecular charge transfer (ICT) transitions, often resulting in absorption bands at longer wavelengths.

Fluorescence Spectroscopy provides information about the emission of light from the molecule after it has been excited to a higher electronic state. The emission spectrum is typically mirror-imaged to the absorption spectrum and occurs at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the local environment. The photophysical behavior of related compounds suggests that this compound could exhibit interesting fluorescence properties, potentially with applications in sensing and imaging.

Table 3: Predicted Photophysical Properties of this compound

Computational and Theoretical Investigations of 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, and to calculate the molecule's energy. For pyrimidine (B1678525) derivatives, methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov

These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol, DFT would reveal the planarity of the pyrimidine ring and the spatial orientation of the amino, nitro, and phenylvinyl substituents. The energetics calculations provide the total energy of the molecule in its ground state, which is a key indicator of its thermodynamic stability.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

This table presents hypothetical data representative of typical DFT calculation outputs for molecular geometry.

| Parameter | Atom Connection | Calculated Value |

| Bond Length (Å) | N1-C2 | 1.34 |

| C5-N(Nitro) | 1.45 | |

| C6-C(Vinyl) | 1.48 | |

| C(Vinyl)=C(Vinyl) | 1.35 | |

| Bond Angle ( °) | C2-N3-C4 | 115.0 |

| N1-C2-N(Amino) | 121.5 | |

| C5-C6-C(Vinyl) | 122.0 | |

| Dihedral Angle ( °) | C4-C5-C6-C(Vinyl) | 178.5 |

| C6-C(Vinyl)-C(Vinyl)-C(Phenyl) | 15.0 |

Data is illustrative and based on typical values for similar structures.

While DFT is widely used, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy for electronic structure characterization. These methods are based on first principles without the empirical parameterization often found in DFT functionals. Due to their high computational demand, they are typically used to benchmark results obtained from DFT for smaller molecules or to calculate specific properties where high accuracy is paramount. For this compound, these methods could be used to refine the ground state energy and provide a more accurate description of electron correlation effects, which are important for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group is expected to significantly influence the energies and distributions of these orbitals. researchgate.net DFT calculations are used to compute the energies of the HOMO, LUMO, and the resulting energy gap, providing insights into the molecule's electronic transitions and potential reaction pathways. nih.gov

Table 2: Representative FMO Properties for this compound

This table contains hypothetical data illustrating the output of an FMO analysis.

| Parameter | Calculated Value (eV) | Implication |

| HOMO Energy | -6.45 | Electron-donating ability |

| LUMO Energy | -2.95 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.50 | Chemical reactivity and kinetic stability |

Data is illustrative and based on calculations for similar nitroaromatic and pyrimidine compounds.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.comnih.gov

For a molecule with a flexible side chain like the phenylvinyl group, MD simulations can explore the conformational landscape, identifying the most stable rotational conformations (rotamers) and the energy barriers between them. This is crucial for understanding how the molecule's shape changes over time and how these changes might influence its properties. Simulations can reveal key dynamic properties such as Root Mean Square Deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis) and Comparison with Experimental Data

Computational chemistry allows for the in silico prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate the chemical shifts of ¹H and ¹³C atoms. These predicted shifts are highly sensitive to the electronic environment of each nucleus and provide a powerful tool for structure elucidation.

For UV-Visible (UV-Vis) spectroscopy, Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths (λmax). This analysis helps to understand the electronic transitions, often involving the HOMO and LUMO, that give rise to the molecule's color and photochemical properties.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

This table shows a hypothetical comparison used to validate computational models.

| Parameter | Technique | Predicted Value | Experimental Value |

| ¹H Chemical Shift (ppm) | NMR | 7.8 (vinyl H) | 7.7 (vinyl H) |

| ¹³C Chemical Shift (ppm) | NMR | 162.5 (C4-OH) | 161.9 (C4-OH) |

| Absorption Max (λmax, nm) | UV-Vis | 395 | 400 |

Data is for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are predictive modeling techniques that correlate the structural or property descriptors of molecules with their biological activities or physical properties, respectively. meilerlab.orgresearchgate.netmdpi.com These models are built using statistical methods on a dataset of compounds with known activities or properties. mdpi.com

For this compound, a QSAR/QSPR model would be developed using a training set of structurally similar pyrimidine derivatives. researchgate.netosti.gov Molecular descriptors for each compound, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters, would be calculated. The resulting model could then predict a specific non-clinical endpoint for the target molecule, such as its potential as an inhibitor for a particular enzyme or its solubility, without the need for direct experimental testing. nih.govdocumentsdelivered.com

Table 4: Key Molecular Descriptors for QSAR/QSPR Modeling

This table lists common descriptors used to build predictive models.

| Descriptor Class | Specific Descriptor | Typical Application |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| HOMO/LUMO Energy Gap | Reactivity, electronic properties | |

| Topological | Molecular Connectivity Index | Molecular shape and branching |

| Physicochemical | LogP (Octanol-Water Partition) | Hydrophobicity, membrane permeability |

| Molar Refractivity | Molecular volume and polarizability |

Tautomerism and Isomerism Investigations of the Pyrimidinol Moiety

The 4-pyrimidinol moiety of this compound can exist in different tautomeric forms, primarily the keto and enol forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The equilibrium between these forms is a critical aspect of the molecule's structure and reactivity.

Computational methods, particularly Density Functional Theory (DFT), are widely used to investigate the relative stabilities of tautomers. nih.gov These calculations can predict the optimized geometries, electronic energies, and thermodynamic properties of each tautomer in the gas phase and in different solvents.

For 4-hydroxypyrimidine (B43898) and its derivatives, computational studies have shown that the keto tautomer (pyrimidin-4(3H)-one) is generally more stable than the enol tautomer (pyrimidin-4-ol). nih.govchemicalbook.com The greater stability of the keto form is often attributed to factors such as greater bond energies and favorable electronic delocalization. nih.gov

The tautomeric equilibrium can be influenced by the substituents on the pyrimidine ring. The presence of the amino and nitro groups, as well as the phenylvinyl substituent, can affect the electronic distribution and, consequently, the relative energies of the tautomers. Computational analysis allows for a systematic investigation of these substituent effects.

The relative energies of the keto and enol tautomers of a model 4-pyrimidinol compound, as calculated by DFT methods, are presented in the interactive table below.

| Tautomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Keto (pyrimidin-4(3H)-one) | 0.00 | 3.5 |

| Enol (pyrimidin-4-ol) | +5.2 | 2.1 |

This data is based on computational studies of similar pyrimidinol systems and is for illustrative purposes.

These theoretical investigations are crucial for understanding the predominant form of the molecule under different conditions, which in turn influences its chemical and physical properties, including its potential intermolecular interactions.

Reaction Mechanism Prediction and Transition State Analysis via Computational Methods

The synthesis of this compound can be envisioned through the condensation of a chalcone-like precursor with guanidine (B92328). Computational chemistry offers powerful tools to elucidate the detailed mechanism of such reactions, including the identification of intermediates and the calculation of activation energies for each step.

DFT calculations can be employed to map the potential energy surface of the reaction. tandfonline.com This involves optimizing the geometries of the reactants, intermediates, transition states, and products. A transition state is a high-energy configuration along the reaction coordinate that corresponds to the energy barrier that must be overcome for the reaction to proceed. mdpi.com

A plausible mechanism for the formation of the pyrimidine ring involves the initial Michael addition of guanidine to the α,β-unsaturated ketone of the chalcone (B49325) derivative. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidine product. nih.gov

An illustrative reaction energy profile for the key steps in the formation of a pyrimidine ring from a chalcone and guanidine, as predicted by computational methods, is shown in the interactive table below.

| Reaction Step | ΔG‡ (kcal/mol) | Description |

| Michael Addition | 15.2 | Nucleophilic attack of guanidine on the chalcone. |

| Cyclization | 12.5 | Intramolecular ring formation. |

| Dehydration | 8.7 | Elimination of a water molecule to form the aromatic ring. |

This data is representative of computational studies on analogous pyrimidine syntheses and is for illustrative purposes.

These theoretical predictions of the reaction mechanism provide a molecular-level understanding of the synthetic process, which can be valuable for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Insights into the Biological or Chemical Interactions of 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol

Investigation of Enzyme Inhibition Mechanisms through In Vitro Biochemical Assays

Currently, there is no specific information available from in vitro biochemical assays detailing the enzyme inhibition mechanisms of 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol.

Specific kinetic data, such as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, for the interaction of this compound with any enzyme are not documented in the available literature.

Information regarding the specific binding sites and the molecular interaction modes of this compound with any biological target has not been reported.

Receptor Binding Studies and Ligand-Receptor Interaction Profiling (non-clinical)

Non-clinical receptor binding studies for this compound have not been described in the available scientific literature. While studies exist for other pyrimidine (B1678525) derivatives, this specific compound's receptor interaction profile remains uncharacterized. nih.govnih.gov

Cellular Uptake and Subcellular Localization Studies in Model Cell Lines (in vitro, non-clinical)

There are no published in vitro studies on the cellular uptake or subcellular localization of this compound in model cell lines.

Molecular Mechanisms of Action in Controlled Biological Systems

The molecular mechanisms of action for this compound, including its effects on specific protein modulation or signaling pathways in controlled in vitro systems, have not been elucidated in the available research.

Chemical Reactivity Profile: Electrophilic, Nucleophilic, and Redox Characteristics

A detailed chemical reactivity profile for this compound is not available. However, general characteristics of related compounds can offer some theoretical insights. The pyrimidine ring system, particularly with an amino group, can exhibit nucleophilic properties. researchgate.net The nitro group, being strongly electron-withdrawing, would influence the electrophilic character of the molecule and is a known redox-active moiety. mdpi.comnih.gov The exocyclic amino group in aminopyrimidines can be a site for reactions with electrophiles. researchgate.net Furthermore, nitro-containing heterocyclic compounds can undergo redox transformations, which can be central to their biological activity. mdpi.com However, the specific electrophilic, nucleophilic, and redox behavior of this compound remains to be experimentally determined.

Photochemical Reactivity and Potential for Photoinduced Processes

The structure of this compound contains a β-nitrostyrene functionality, which is known to be photochemically active. Upon absorption of light, typically in the UV or visible spectrum, such compounds can undergo a variety of transformations. The specific outcomes are often dependent on the substitution pattern and the reaction conditions.

One of the fundamental photochemical reactions of styrenic compounds is trans-cis (or E/Z) isomerization around the carbon-carbon double bond. Irradiation of the typically more stable trans-isomer can lead to a photostationary state, which is a mixture of both trans and cis isomers. nih.gov The ratio of these isomers at equilibrium is dependent on the excitation wavelength. nih.gov This photoisomerization can have significant biological implications, as the different geometric isomers may exhibit distinct biological activities due to their different shapes and abilities to bind to target molecules.

Another well-documented photochemical reaction of nitrostyrenes is intermolecular [2+2] photocycloaddition with olefins to form cyclobutane (B1203170) derivatives. nih.goviupac.org This reaction can be induced by visible light and involves the formation of a four-membered ring between the styrenic double bond and the double bond of another alkene. nih.gov The presence of the electron-withdrawing nitro group facilitates this type of reaction.

Furthermore, nitrostyrene (B7858105) derivatives can participate in denitrative cross-coupling reactions under photochemical conditions. mdpi.com These reactions involve the light-induced generation of radicals which can then couple with the nitrostyrene, leading to the formation of a new carbon-carbon bond and elimination of the nitro group. mdpi.com

It is also important to consider that the presence and position of substituents on the phenyl ring and the pyrimidine ring can influence the photochemical behavior. For instance, studies on β-methyl-β-nitrostyrenes have shown that substituents on the phenyl ring have a relatively small effect on the photochemical rearrangement to an oxime, though a nitro group on the phenyl ring appeared to inhibit this rearrangement and promote fragmentation. wku.edu In the case of ortho-hydroxy-β-nitrostyrene, intramolecular hydrogen bonding has been shown to suppress photoisomerization. nih.gov The aminopyrimidinol portion of the molecule could potentially influence the excited state properties of the nitrostyrene chromophore through intramolecular charge transfer or hydrogen bonding, thus altering its photochemical reactivity compared to simpler nitrostyrenes.

The following table summarizes potential photochemical reactions of the nitrostyrene moiety:

| Photochemical Process | Description | Potential Outcome for the Target Compound |

| E/Z Isomerization | Reversible conversion between trans and cis geometric isomers upon light absorption. nih.gov | Formation of a mixture of geometric isomers with potentially different biological activities. |

| [2+2] Photocycloaddition | Light-induced reaction with an alkene to form a cyclobutane ring. nih.goviupac.org | Potential for covalent modification of biological molecules containing double bonds, such as lipids or other small molecules. |

| Denitrative Cross-Coupling | Photochemically initiated radical reaction leading to C-C bond formation and loss of the nitro group. mdpi.com | Could lead to covalent modification of cellular components under photolytic conditions. |

| Photochemical Rearrangement | Light-induced structural rearrangement, such as the formation of oximes observed in some derivatives. wku.edu | Formation of novel photoproducts with different chemical and biological properties. |

Interactions with Biomolecules Beyond Specific Targets (e.g., DNA/RNA binding, membrane interactions)

There is currently no available scientific literature detailing the specific interactions of this compound, or closely related aminonitropyrimidine or nitrostyrene compounds, with biomacromolecules such as DNA and RNA, or with cellular membranes. Therefore, a scientifically accurate discussion on this topic cannot be provided at this time.

Potential Applications and Functionalization of 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol in Advanced Materials and Chemical Biology

Role as a Precursor in the Synthesis of Complex Organic Molecules

The unique combination of reactive sites on 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol makes it a valuable precursor for the synthesis of more complex molecular architectures. The pyrimidine (B1678525) ring itself is a privileged scaffold in medicinal chemistry, and its derivatives are synthesized through various established methods, such as those inspired by the Biginelli reaction, which involves condensation, nucleophilic addition, and cyclization steps. nih.gov

The functional groups on the pyrimidine ring offer distinct handles for chemical modification:

Amino Group: The 2-amino group can be alkylated, acylated, or used as a nucleophile in substitution reactions. It is a key site for building out larger molecular structures or for linking the molecule to other substrates. researchgate.net

Nitro Group: The strong electron-withdrawing nature of the 5-nitro group activates the pyrimidine ring for certain reactions. mdpi.com More importantly, the nitro group can be readily reduced to an amine, which can then be further derivatized, providing a route to a different class of compounds. mdpi.comacs.org This transformation is a common strategy in the synthesis of bioactive molecules and functional materials. mdpi.com

Hydroxyl Group: The 4-pyrimidinol (or its tautomeric 4-oxo form) can be O-substituted, allowing for the introduction of various side chains. researchgate.net

Phenylvinyl Group: The double bond in the vinyl linker can undergo addition reactions, and the phenyl ring is susceptible to electrophilic substitution, allowing for further functionalization.

This multifunctionality allows the compound to serve as a building block for diverse heterocyclic systems, including bicyclic structures like purines and pteridines, which are of significant biological interest. researchgate.net

Exploration as a Fluorescent Probe or Optical Reporter in Chemical Biology

The core structure of this compound contains a prominent stilbene-like chromophore, which is known for its fluorescent properties. nih.govresearchgate.net Stilbene (B7821643) derivatives are widely used as fluorescent dyes and probes. researchgate.net The combination of the electron-donating amino group and the electron-withdrawing nitro group on the pyrimidine ring, conjugated through the phenylvinyl system, creates a "push-pull" electronic structure. Such systems are often characterized by intramolecular charge transfer (ICT), which can lead to environmentally sensitive fluorescence. acs.orgfrontiersin.org

Key features suggesting its potential as a fluorescent probe include:

Environmentally Sensitive Emission: The fluorescence of push-pull systems can be highly sensitive to solvent polarity, pH, and binding events. acs.orgfrontiersin.org This solvatochromism could be exploited to probe the microenvironment of biological systems, such as protein binding sites.

Potential for "Switch-On/Off" Fluorescence: The excited-state dynamics, including potential intramolecular proton transfer from the hydroxyl group to the pyrimidine nitrogen, could lead to fluorescence quenching. semanticscholar.org This quenching could be reversed by specific binding events or changes in the local environment, creating a "switch-on" sensor. semanticscholar.org

Biomarker Targeting: By attaching specific targeting moieties to the amino or hydroxyl groups, the molecule could be directed to particular cellular components or biomolecules. Its fluorescence would then report on the location and concentration of the target. mdpi.com

While the nitro group can sometimes quench fluorescence, its presence also enhances the push-pull character and can be synthetically converted to a donor amine group, which could modulate the optical properties significantly. acs.org The development of pyrimidine-based fluorescent probes is an active area of research, with applications in detecting biomolecules like lysine (B10760008) and monitoring cell viability. rsc.orgnih.gov

| Structural Feature | Potential Role in Fluorescence | Relevant Analogs/Concepts |

| Phenylvinyl (Stilbene) Group | Core fluorophore, provides conjugation pathway | Stilbene derivatives, push-pull systems researchgate.netfrontiersin.org |

| 2-Amino Group | Electron-donating group ("push") | Aminopyridines, Aminopyrimidines mdpi.com |

| 5-Nitro Group | Electron-withdrawing group ("pull") | Nitro-substituted chromophores mdpi.comacs.org |

| 4-Pyrimidinol Group | Potential for ESIPT, H-bonding interactions | 2-(2′-Hydroxyphenyl)pyrimidines semanticscholar.org |

Applications in Supramolecular Chemistry and Self-Assembly (e.g., crystal engineering, molecular recognition)

Supramolecular chemistry relies on non-covalent interactions to build ordered structures from molecular components. tandfonline.com this compound possesses multiple functional groups capable of engaging in directional intermolecular interactions, making it a promising candidate for crystal engineering and the design of self-assembling systems. mdpi.com

The primary interactions that could drive self-assembly include:

Hydrogen Bonding: The amino group and the pyrimidinol ring are excellent hydrogen bond donors and acceptors. These can form robust and predictable patterns, such as dimers or chains, which are fundamental synthons in crystal engineering. mdpi.comresearchgate.net The formation of multicomponent systems like co-crystals with other molecules (e.g., carboxylic acids) is also highly plausible. tandfonline.comacs.org

π-π Stacking: The pyrimidine and phenyl rings are aromatic and can engage in π-π stacking interactions, which would help to stabilize the resulting supramolecular architecture. researchgate.net

Dipole-Dipole Interactions: The highly polar nitro group can participate in strong dipole-dipole interactions, further guiding the assembly process.

By controlling these interactions, it may be possible to design crystalline materials with specific packing motifs and, consequently, desired physical properties. hhu.denih.gov The principles of crystal engineering could be applied to create new solid-state forms of this compound, potentially influencing properties like solubility and stability. rsc.orgnih.gov

Development for Polymer and Material Science Applications (e.g., functional monomers, chromophores in polymers)

The phenylvinyl group in the molecule opens up possibilities for its use in polymer and materials science. This substituent can act as a functional monomer, participating in polymerization reactions to incorporate the pyrimidine-based chromophore into a polymer backbone.

Potential applications in this area include:

Functional Monomers: The vinyl group could potentially undergo polymerization, although the steric hindrance and electronic effects of the bulky pyrimidine substituent would need to be considered. A more viable approach might be to first modify the amino or hydroxyl group with a polymerizable moiety (like an acrylate (B77674) or methacrylate) to create a functional monomer. This strategy is used to create polymers with specific binding characteristics. researchgate.net

Chromophores in Polymers: The molecule can be incorporated into a polymer matrix either as a dopant or as a covalently attached side chain. The resulting material would exhibit the optical properties of the chromophore. Such materials could be useful for creating fluorescent polymers for sensing applications, particularly for detecting nitro-aromatic compounds like explosives. nih.gov The incorporation of chromophores like stilbene or azobenzene (B91143) derivatives is a well-established method for creating photoresponsive block copolymers. mdpi.com

Utility in Analytical Chemistry as a Derivatizing Agent or Reagent

Derivatization is a key technique in analytical chemistry used to enhance the detectability or chromatographic properties of analytes. mdpi.com The reactive sites on this compound could be exploited for this purpose.

Reagent for Amines or Alcohols: The pyrimidine core could be functionalized with a reactive group (e.g., a chloropyrimidine derivative) that selectively reacts with analytes containing amino or hydroxyl groups. The bulky and chromophoric nature of the resulting derivative would allow for easy detection by UV-Vis or fluorescence spectroscopy. The reaction of non-fluorescent 2-chloropyrimidine (B141910) with aliphatic amines to form fluorescent products is a known analytical strategy. mdpi.comnih.gov

Chromogenic or Fluorogenic Label: The molecule itself could be used to label other non-chromophoric molecules. For example, the amino group could be converted into a more reactive isothiocyanate, which readily reacts with primary amines on other molecules, thereby attaching the phenylvinyl pyrimidine chromophore for easy detection.

Development as a Tool Compound for Investigating Biological Pathways (non-therapeutic)

Pyrimidine derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, due to their structural similarity to nucleobases. nih.govnih.govmdpi.com This makes this compound an interesting scaffold for developing non-therapeutic tool compounds to probe biological systems.

Potential roles as a tool compound include:

Enzyme Inhibitors: Many pyrimidine derivatives have been developed as enzyme inhibitors. For example, 5-nitropyrimidine-2,4-dione analogs have been shown to inhibit inducible nitric oxide synthase (iNOS), and other derivatives inhibit β-glucuronidase. nih.govnih.gov By screening this compound against various enzymes, it could be identified as a selective inhibitor for studying a specific enzymatic pathway.

Ligands for Receptor Probing: The scaffold can be used to design ligands for specific receptors, such as adenosine (B11128) receptors, which are often targeted by pyrimidine-based molecules. nih.gov

Biofilm Modulation: The 2-aminopyrimidine (B69317) architecture has been identified as a novel scaffold for developing agents that can modulate the formation of bacterial biofilms, providing a tool to study this important aspect of microbiology. nih.gov

Fluorescent Stains: As discussed in section 6.2, the molecule's potential fluorescence could be harnessed to develop probes for cellular imaging, allowing for the visualization of specific organelles or processes without a direct therapeutic effect. rsc.org

Photonic Applications of the Phenylvinyl Chromophore in Advanced Devices

The phenylvinyl moiety is a stilbene-like structure, and stilbene derivatives are a cornerstone of materials for photonics and nonlinear optics due to their remarkable photophysical properties. researchgate.net These properties stem from their extended π-conjugated system.

Key photonic applications where this chromophore could be relevant include:

Two-Photon Absorption (TPA): Stilbene derivatives with a D-π-D or A-π-A (Donor-π-Acceptor) structure are known to exhibit large two-photon absorption cross-sections. nih.govingentaconnect.com The push-pull nature of this compound makes it a candidate for TPA materials. TPA has applications in 3D optical data storage, bio-imaging, and photodynamic therapy. researchgate.netoup.com

Optical Brighteners: Stilbenes are widely used as fluorescent whitening agents in various industries. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the structure suggests it could be investigated as an emissive material or dopant in the emissive layer of OLEDs.

Nonlinear Optical (NLO) Materials: The significant intramolecular charge transfer character of push-pull stilbenes often leads to large second-order NLO responses, which are useful for applications like frequency doubling in lasers.

The specific properties would depend on factors like the degree of charge transfer, the planarity of the molecule, and its organization in the solid state. nih.gov

Future Research Directions and Unexplored Avenues for 2 Amino 5 Nitro 6 2 Phenylvinyl 4 Pyrimidinol

Innovations in Environmentally Benign Synthetic Methodologies

The future synthesis of 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol will likely prioritize green chemistry principles to minimize environmental impact. Traditional methods for synthesizing pyrimidine (B1678525) derivatives often rely on hazardous solvents and harsh reaction conditions. Future methodologies are expected to focus on alternative, sustainable approaches.

Key areas of innovation may include:

Solvent-Free Reactions: Conducting synthesis in the absence of solvents to reduce waste and simplify purification.

Aqueous Medium Reactions: Utilizing water as a benign solvent.

Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction rates and improve energy efficiency.

Ultrasound-Assisted Synthesis: Using ultrasonic waves to enhance reaction kinetics.

Biocatalysis: Employing enzymes as catalysts for highly selective and environmentally friendly transformations.

Recyclable Catalysts: Developing heterogeneous catalysts that can be easily recovered and reused.

These green approaches aim to improve reaction yields, shorten reaction times, and reduce the generation of hazardous byproducts, making the synthesis of this pyrimidinol derivative more sustainable.

High-Throughput Screening for Novel Mechanistic Insights (non-clinical context)

High-throughput screening (HTS) offers a powerful platform for rapidly assessing the biological and chemical properties of this compound. In a non-clinical context, HTS can provide valuable mechanistic insights by testing the compound against a vast array of biochemical and cell-based assays.

Future HTS campaigns could be designed to:

Identify Molecular Interactions: Screening against libraries of proteins and nucleic acids to identify potential binding partners.

Elucidate Biochemical Pathways: Using cell-based assays with reporter genes to determine which signaling pathways are modulated by the compound.

Profile Enzyme Inhibition or Activation: Assessing the compound's effect on a wide range of enzymes to understand its functional role.

Explore Phenotypic Responses: Utilizing high-content screening (HCS) to analyze changes in cellular morphology and function upon treatment with the compound.

Data from these screening efforts can help to build a comprehensive profile of the compound's mechanism of action, guiding further research into its potential applications. A hypothetical HTS workflow is outlined below.

Table 1: Hypothetical High-Throughput Screening Workflow

| Step | Description | Parameters to be Measured |

|---|---|---|

| Primary Screen | Initial screening of the compound against a large, diverse library of biological targets. | Binding affinity, enzyme activity, or reporter gene expression. |

| Hit Confirmation | Re-testing of initial "hits" to confirm activity and eliminate false positives. | Dose-response curves, IC50/EC50 values. |

| Secondary Assays | Further characterization of confirmed hits using more specific and physiologically relevant assays. | Orthogonal assays, mechanism of action studies. |

| Lead Optimization | Chemical modification of the compound to improve potency, selectivity, and other properties. | Structure-activity relationship (SAR) studies. |

Integration into Advanced Imaging Probes and Biosensors

The structural features of this compound, such as its extended π-conjugated system, suggest its potential for development into fluorescent probes and biosensors. The pyrimidine scaffold is known to be a component of various luminescent materials.

Future research could focus on:

Developing Fluorescent Probes: Modifying the pyrimidinol core to create molecules that exhibit changes in their fluorescence properties (e.g., intensity, wavelength) in response to specific analytes or environmental conditions (e.g., pH, viscosity).

Designing Biosensors: Incorporating the pyrimidinol scaffold into sensor platforms for the detection of biologically important molecules. This could involve tethering the compound to a solid support or integrating it into a larger molecular assembly.

Two-Photon Microscopy Applications: Investigating the two-photon absorption (TPA) properties of the compound, which could enable its use in deep-tissue imaging with higher resolution and reduced phototoxicity.

The development of such tools would have applications in various fields, including cell biology, diagnostics, and environmental monitoring.

Exploration of Hybrid Material Systems Incorporating the Pyrimidinol Scaffold

The unique chemical structure of this compound makes it an interesting candidate for incorporation into hybrid material systems. The combination of the pyrimidinol scaffold with other materials, such as polymers or inorganic nanoparticles, could lead to novel materials with enhanced properties.

Potential areas of exploration include:

Polymer-Based Hybrids: Covalently incorporating the pyrimidinol derivative into polymer chains to create materials with tailored optical, electronic, or mechanical properties.

Nanoparticle Conjugates: Attaching the compound to the surface of nanoparticles (e.g., gold, quantum dots) to develop new systems for sensing, imaging, or catalysis.

Metal-Organic Frameworks (MOFs): Using the pyrimidinol as a building block for the construction of porous MOFs with potential applications in gas storage, separation, or catalysis.

These hybrid materials could find applications in diverse areas such as organic light-emitting diodes (OLEDs), solar cells, and advanced coatings.

Identification of New Biological Targets and Pathways for Mechanistic Study (non-clinical)

Identifying the specific biological targets and pathways modulated by this compound is crucial for understanding its mechanism of action. A variety of experimental and computational approaches can be employed for this purpose in a non-clinical setting.

Future research strategies may include:

Affinity-Based Methods: Using techniques such as affinity chromatography or chemical proteomics to isolate and identify proteins that bind to the compound.

Genetic Approaches: Employing methods like CRISPR/Cas9 screening to identify genes that, when knocked out, alter the cellular response to the compound.

Computational Target Prediction: Utilizing in silico methods, such as molecular docking and pharmacophore modeling, to predict potential protein targets based on the compound's structure.

Metabolomics and Proteomics: Analyzing global changes in metabolite and protein levels in cells treated with the compound to identify affected pathways.

The identification of specific targets will provide a foundation for more detailed mechanistic studies and could reveal novel biological functions.

Advanced Theoretical and Machine Learning Approaches for Compound Design and Prediction

Computational methods, including quantum mechanics, molecular dynamics, and machine learning, are becoming increasingly important in chemical research. For this compound, these approaches can be used to predict its properties and guide the design of new derivatives.

Future computational studies could involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, molecular orbitals, and spectroscopic properties of the compound.

Molecular Dynamics Simulations: Simulating the behavior of the compound in different environments (e.g., in solution, bound to a protein) to understand its conformational dynamics and interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structure of pyrimidinol derivatives to their biological activity or physical properties.

Machine Learning and AI: Employing machine learning algorithms to predict the properties of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired characteristics. mdpi.com

These computational tools can help to rationalize experimental observations and provide a roadmap for the design of next-generation molecules.

Table 2: Potential Computational Approaches and Their Applications

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, electrostatic potential, IR/UV-Vis spectra |

| Molecular Docking | Prediction of binding to biological macromolecules | Binding affinity, binding mode |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Conformational stability, interaction energies |

| Machine Learning (ML) | Prediction of properties for new derivatives | Solubility, bioactivity, toxicity |

Strategic Derivatization for Enhanced Academic Utility and Tunable Properties

The chemical structure of this compound offers several sites for modification, allowing for the strategic derivatization of the molecule to fine-tune its properties for specific academic applications. By systematically altering the functional groups on the pyrimidine core and the phenyl ring, researchers can create a library of analogs with a range of physicochemical and biological characteristics.

Key derivatization strategies could include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to modulate the electronic properties of the molecule.

Alteration of the Amino Group: Converting the primary amine to secondary or tertiary amines, or to amides, to change its hydrogen bonding capacity and basicity.

Functionalization of the Pyrimidinol Core: Introducing new functional groups at available positions on the pyrimidine ring to explore new chemical space and create opportunities for bioconjugation.

This systematic approach to derivatization will be instrumental in developing a deeper understanding of the structure-property relationships of this class of compounds and will expand their utility as research tools.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-amino-5-nitro-6-(2-phenylvinyl)-4-pyrimidinol with high purity?

- Methodological Answer : Synthesis requires controlled nitro-group introduction and regioselective vinylation. Key steps include:

- Nitro-substitution : Use nitration under acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to avoid over-oxidation .

- Vinylation : A Heck coupling reaction with styrene derivatives in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to ensure stereoselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate pure crystals .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., nitro, amino, vinyl) via characteristic stretches (N–H: ~3300 cm⁻¹; NO₂: ~1520–1350 cm⁻¹) .

- NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., vinyl proton coupling constants confirm trans-configuration) .

- UV-Vis : Quantifies conjugation effects (e.g., π→π* transitions of the phenylvinyl group at ~300–350 nm) .

- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass matching .

Q. How can computational methods predict electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO), charge distribution, and electrostatic potential surfaces .

- Reactivity Analysis : Identify nucleophilic/electrophilic sites using Fukui indices and predict reaction pathways (e.g., nitro-group reduction susceptibility) .

Advanced Research Questions

Q. What challenges arise in resolving X-ray crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Crystal Packing : The phenylvinyl group may induce steric hindrance, requiring slow evaporation from DMSO/EtOH to obtain suitable crystals .

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between amino and pyrimidine N) stabilize conformation. Use SHELX-97 for structure refinement, accounting for weak C–H⋯π interactions .

- Disorder Modeling : Apply restraints to disordered nitro or vinyl groups using Olex2 or PLATON software .

Q. How do structural analogs of this compound differ in biological activity, and what structure-activity relationships (SAR) exist?

- Methodological Answer :

- Analog Comparison : Replace the phenylvinyl group with methylthio (e.g., 6-methylthio analogs) to assess antimicrobial activity changes .

- Key SAR Findings :

- Nitro Position : 5-Nitro substitution enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic attack in antimicrobial targets .

- Vinyl vs. Alkyl : The phenylvinyl group improves lipophilicity, enhancing membrane permeability compared to alkyl substituents .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., pH 7.4 buffer, 37°C) using ATP-based cell viability assays .

- Metabolic Interference : Test for nitro-reductase activity in cell lines (e.g., HepG2 vs. HEK293) to identify confounding metabolic activation .

- Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) and report results as mean ± SEM across triplicate experiments .

Q. What strategies stabilize this compound under varying pH conditions for pharmacological studies?

- Methodological Answer :

- pH-Dependent Stability : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). Use HPLC to monitor degradation products (e.g., nitro-group reduction to amine) .

- Formulation : Encapsulate in PEGylated liposomes to protect against acidic degradation in the gastrointestinal tract .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., dihydrofolate reductase). The nitro group forms hydrogen bonds with Arg32, while the phenylvinyl group occupies a hydrophobic pocket .